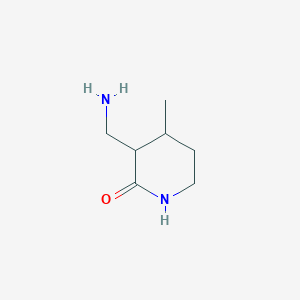

3-(Aminomethyl)-4-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(5)4-8/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

JLTBFWJFUPCCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(=O)C1CN |

Origin of Product |

United States |

Synthetic Methodologies for the 3 Aminomethyl 4 Methylpiperidin 2 One Core and Its Derivatives

Retrosynthetic Strategies for Piperidinone Ring Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For a 3,4-disubstituted piperidin-2-one such as 3-(Aminomethyl)-4-methylpiperidin-2-one, the primary disconnections involve breaking the bonds that form the heterocyclic ring or those that install the desired stereocenters.

A common retrosynthetic approach for the piperidinone ring involves disconnecting the amide bond (a C-N bond) or a strategic carbon-carbon bond within the six-membered ring. Disconnection of the N1-C2 amide bond leads to a 5-amino-3-methyl-4-(aminomethyl)pentanoic acid derivative. This linear precursor can then be cyclized in the forward synthesis.

Alternatively, a key C-C bond disconnection, for instance, between C3 and C4, could lead to simpler starting materials. However, forming this bond stereoselectively can be challenging. A more common strategy involves disconnecting the substituents from the piperidinone core. For a 3,4-disubstituted pattern, this could involve retrosynthetic removal of the aminomethyl group at C3 and the methyl group at C4, leading back to a simpler piperidin-2-one precursor.

Another powerful retrosynthetic strategy is the ene-cyclization or Prins-type cyclization. For a 3,4-disubstituted piperidine (B6355638), this would involve retrosynthetically opening the ring from an acyclic aldehyde precursor with a strategically placed alkene and amine. The forward reaction would then involve a Lewis or Brønsted acid-catalyzed cyclization to form the piperidine ring with the desired substitution pattern. nih.gov

Enantioselective and Diastereoselective Approaches to 3,4-Substituted Piperidinones

Achieving control over the stereochemistry at the C3 and C4 positions is a critical aspect of synthesizing 3-(Aminomethyl)-4-methylpiperidin-2-one and its derivatives. Various asymmetric methodologies have been developed to this end.

Asymmetric Hydrogenation of Pyridine (B92270) and Pyridinium (B92312) Precursors

The asymmetric hydrogenation of pyridine derivatives offers a direct route to chiral piperidines. However, the direct asymmetric hydrogenation of pyridone precursors to 2-piperidones is challenging due to the resonance stability of the amide group. dicp.ac.cn To circumvent this, strategies involving the hydrogenation of activated pyridine precursors, such as pyridinium salts, have been successfully employed.

Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to produce 2-aryl-substituted piperidines with high enantioselectivity. rsc.orgnih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture provides an effective method for preparing chiral piperidines. rsc.org While these methods typically yield piperidines, the resulting chiral amines can be further elaborated to the desired piperidin-2-one.

A notable strategy involves an "interrupted pyridine hydrogenation," where oxazolidinone-substituted pyridines are hydrogenated in the presence of water. This process leads to the formation of enantioenriched δ-lactams (2-piperidones) through a nucleophilic substitution that interrupts the complete reduction of the aromatic ring. dicp.ac.cn

| Catalyst System | Substrate Type | Product | Key Features |

| Iridium-phosphole complex | N-alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High enantioselectivity |

| [RhCp*Cl2]2 / KI | N-benzylpyridinium salts | Chiral piperidines | Transfer hydrogenation with formic acid/triethylamine |

| Palladium on carbon | Oxazolidinone-substituted pyridines | Enantioenriched δ-lactams | Interrupted hydrogenation by nucleophilic substitution with water |

Chiral Auxiliary and Chiral Pool Methodologies

Chiral auxiliaries are commonly employed to induce stereoselectivity in the synthesis of piperidinones. One approach involves the desymmetrization of meso-3-substituted glutaric anhydrides with a chiral amine, such as (S)-methylbenzylamine. The resulting amido acids can then undergo intramolecular amide alkylation to produce chiral 2-piperidones with excellent diastereomeric purity. Subsequent alkylation of the lactam enolate allows for the introduction of a second substituent at the 3-position, affording trans-3,4-disubstituted 2-piperidones. mdma.ch

Another elegant use of a chiral auxiliary involves N-galactosylated 2-pyridone derivatives. Nucleophilic addition of organometallic reagents to these chiral pyridones proceeds with high regio- and stereoselectivity at the 4-position. Subsequently, substituents at the 3-position can be introduced stereoselectively by reacting the corresponding amide enolates with electrophiles. researchgate.net

The chiral pool provides access to enantiomerically pure starting materials from readily available natural products like amino acids and sugars. For example, L-amino acids can be converted into chiral 1,4-disubstituted-1,2,3-triazole derivatives which can serve as precursors for more complex nitrogen heterocycles. mdma.ch Similarly, D-mannose has been used as a starting material for the synthesis of diversely substituted 3,4,5-trihydroxypiperidines, demonstrating the utility of carbohydrates in constructing chiral piperidine cores. researchgate.net

| Method | Chiral Source | Key Step | Product |

| Chiral Auxiliary | (S)-methylbenzylamine | Desymmetrization of a meso-glutaric anhydride | Chiral trans-3,4-disubstituted 2-piperidinones |

| Chiral Auxiliary | N-galactosyl-2-pyridone | Stereoselective nucleophilic addition and enolate alkylation | Stereodefined 3,4-disubstituted piperidin-2-ones |

| Chiral Pool | L-amino acids | Conversion to azido (B1232118) alcohols and cycloaddition | Chiral precursors for N-heterocycles |

| Chiral Pool | D-mannose | Double reductive amination or Strecker reaction | Chiral polyhydroxylated piperidines |

Metal-Catalyzed Asymmetric Transformations (e.g., Rhodium, Palladium)

Transition metal catalysis offers powerful and efficient methods for the asymmetric synthesis of substituted piperidinones.

Rhodium-catalyzed reactions have been utilized in the enantioselective synthesis of piperidine scaffolds. For instance, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between an alkyne, an alkene, and an isocyanate can construct the piperidine ring with high enantioselectivity. nih.gov Another approach involves the rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes. whiterose.ac.uk While not directly forming a simple piperidinone, these methods establish key stereocenters that can be carried forward.

Palladium-catalyzed reactions have also been extensively developed for the synthesis of chiral nitrogen heterocycles. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide access to chiral disubstituted piperazin-2-ones, a related heterocyclic system, with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org Furthermore, palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine has been shown to produce a range of chiral pyrrolidines and piperidines. rsc.org Palladium-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes has also been applied to generate 6-endo-cyclized piperidines. nih.gov

| Metal | Reaction Type | Substrates | Product |

| Rhodium(I) | [2+2+2] Cycloaddition | Alkyne, alkene, isocyanate | Polysubstituted piperidines |

| Rhodium(III) | Asymmetric allylic cyclization | Cyclohexadienone-tethered allenes | Fused piperidine systems |

| Palladium | Asymmetric hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones |

| Palladium | Asymmetric carbenylative amination | N-tosylhydrazones and (E)-vinyl iodides | Chiral piperidines |

Construction of the Piperidinone Ring through Cyclization Reactions

The formation of the piperidinone ring is a crucial step in the synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one. Intramolecular cyclization reactions are among the most effective strategies for this transformation.

Intramolecular Carbon-Nitrogen Bond Forming Reactions

The direct formation of a carbon-nitrogen bond to close the six-membered ring is a common and efficient strategy. A highly effective one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety. This method can be extended to other nitrogen nucleophiles, providing a rapid route to 3-amino and 3-amidopiperidines. dtic.mil The resulting 3-aminopiperidine can then be oxidized to the corresponding piperidin-2-one.

Another powerful method is the iron-catalyzed reductive amination of ϖ-amino fatty acids. In this process, phenylsilane (B129415) facilitates the formation and reduction of an imine, initiates cyclization, and reduces the piperidinone intermediate. nih.gov Additionally, the double highly diastereoselective intramolecular cyclization of 1,3-ene-dienes via a hydride transfer/cyclization cascade provides another route to substituted piperidines. nih.gov

A copper-catalyzed intramolecular cyclizative alkene aminoboration has also been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov These piperidine products can serve as advanced intermediates for the synthesis of piperidin-2-ones.

| Reaction Type | Key Reagents/Catalyst | Precursor | Key Features |

| Intramolecular cyclization of unsaturated amines | Not specified | Unsaturated amine | One-pot synthesis of 3-aminopiperidines |

| Iron-catalyzed reductive amination | Iron complex, Phenylsilane | ϖ-amino fatty acid | Forms and reduces imine, cyclizes, and reduces piperidinone |

| Hydride transfer/cyclization cascade | Not specified | 1,3-ene-diene | Double highly diastereoselective intramolecular cyclization |

| Copper-catalyzed cyclizative aminoboration | Copper catalyst | Unsaturated hydroxylamine (B1172632) ester | Enantioselective synthesis of 2,3-cis-disubstituted piperidines |

Radical-Mediated Cyclizations

The formation of the piperidine ring system can be effectively achieved through radical-mediated cyclizations. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic core. For instance, a common strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. figshare.com A novel approach to constructing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The choice of the radical initiator and reducing agent can significantly influence the reaction's diastereoselectivity. researchgate.net

Photoredox catalysis has also emerged as a powerful tool for initiating radical cyclizations under mild conditions. nih.gov For example, an organic photoredox catalyst can be used to activate linear aryl halides, which then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov This method avoids the need for toxic reagents or precious metals. nih.gov Similarly, the combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to yield six-membered rings. organic-chemistry.org

Key features of radical-mediated cyclizations for piperidine synthesis include:

Versatility: Applicable to a range of precursors.

Stereocontrol: Diastereoselectivity can often be controlled by the choice of reagents. researchgate.net

Mild Conditions: Photoredox-catalyzed reactions proceed under gentle conditions. nih.gov

Olefin Cycloadditions and Annulations

Olefin cycloadditions and annulation reactions provide another robust avenue for the synthesis of the piperidine core. These reactions involve the formation of the ring by combining two or more components, where at least one contains a carbon-carbon double bond. The photochemical [2+2] cycloaddition of an alkene to an enone is a well-established method for creating a cyclobutane (B1203170) ring, which can then be further manipulated to form the desired piperidine structure. organicreactions.org This reaction is valuable for rapidly building molecular complexity. organicreactions.org Intramolecular [2+2] photocycloaddition has been used to create fused bicyclic piperidinones. nih.govresearchgate.net

Annulation strategies, such as [4+2] and [3+3] reactions, have also been successfully applied. nih.gov Phosphine-catalyzed (4+2) annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes yields highly functionalized piperidine derivatives under mild conditions. acs.org Furthermore, tunable [3+2] and [4+2] annulations can be achieved by modifying reaction conditions, allowing for divergent synthesis of different N-heterocyclic scaffolds from the same starting materials. nih.gov For example, the use of N-iodosuccinimide (NIS) in varying amounts can direct the reaction toward either a pyrrolidine (B122466) or a piperidine product. nih.gov

| Reaction Type | Description | Key Features | Reference |

| [2+2] Photocycloaddition | Light-induced reaction between an enone and an alkene to form a cyclobutane intermediate. | Rapid construction of complex frameworks; introduces multiple stereocenters. | organicreactions.org |

| [4+2] Annulation | Reaction of a four-atom synthon (e.g., δ-sulfonamido-substituted enone) with a two-atom component. | Forms highly functionalized piperidines with good diastereoselectivity. | acs.org |

| Tunable Annulations | Divergent synthesis where slight modification of conditions leads to different ring sizes (e.g., piperidine vs. pyrrolidine). | Offers flexibility in synthesizing diverse heterocyclic scaffolds. | nih.gov |

Introduction of the Aminomethyl Moiety

The aminomethyl group is a key functional handle and its introduction is a critical step in the synthesis of the target compound. Several strategies exist for installing this moiety onto the pre-formed piperidin-2-one ring or incorporating it during the ring's construction.

Reductive Amination Protocols for Carbonyl Precursors

Reductive amination is a cornerstone of amine synthesis and is particularly well-suited for converting a carbonyl precursor, such as a 3-formyl-4-methylpiperidin-2-one, into the desired 3-(aminomethyl) derivative. mdpi.com This one-pot reaction involves the initial condensation of the aldehyde with an amine source (often ammonia (B1221849) or its equivalent) to form an imine, which is then reduced in situ to the corresponding amine. mdpi.commasterorganicchemistry.com

A variety of reducing agents can be employed, with their choice depending on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the initial aldehyde. masterorganicchemistry.com The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is another classic method for reductive amination. mdpi.com

| Reducing Agent | Characteristics | Typical Conditions | Reference |

| Sodium Borohydride (NaBH4) | Strong, can reduce the initial aldehyde if not controlled. | Requires careful pH control to favor imine formation before reduction. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Milder than NaBH4; selectively reduces imines/iminium ions. | Slightly acidic pH (6-7) to promote imine formation. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and non-toxic alternative to NaBH3CN. | Often used in aprotic solvents like dichloroethane; does not require strict pH control. | masterorganicchemistry.compurdue.edu |

| Formic Acid (Leuckart Reaction) | Acts as both the nitrogen source (via ammonium (B1175870) formate) and the reductant. | High temperatures are typically required. | mdpi.com |

Multi-Component Reactions (e.g., Mannich-type processes for related scaffolds)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. nih.govmdpi.com While a direct MCR for 3-(Aminomethyl)-4-methylpiperidin-2-one is not prominently documented, related scaffolds can be assembled using these convergent strategies.

Isocyanide-based MCRs, such as the Ugi four-component reaction, are particularly powerful for generating molecular diversity. nih.govmdpi.com The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By carefully choosing bifunctional starting materials, the initial product can undergo subsequent intramolecular reactions to yield heterocyclic systems like piperazines or ketopiperazines. organic-chemistry.org Such strategies could be adapted to construct the piperidin-2-one core with the aminomethyl side chain or a precursor already in place.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Modern cross-coupling reactions provide a powerful and versatile method for introducing the aminomethyl group. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed for this purpose. organic-chemistry.orgacs.org This approach utilizes stable, easy-to-handle potassium aminomethyltrifluoroborate salts as the synthetic equivalent of an aminomethyl nucleophile. nih.gov

For instance, potassium Boc-protected aminomethyltrifluoroborate can be coupled with a variety of aryl and heteroaryl chlorides under palladium catalysis. nih.govorganic-chemistry.org This method demonstrates high functional group tolerance, accommodating sensitive groups like nitriles, aldehydes, and ketones that might not be compatible with other synthetic methods like nitrile reduction. organic-chemistry.org The reaction typically proceeds in good to excellent yields, providing a complementary strategy to more traditional methods. nih.gov

| Component | Role | Example | Reference |

| Organoboron Reagent | Aminomethyl group source | Potassium Boc-protected aminomethyltrifluoroborate | nih.gov |

| Electrophile | Coupling partner (on the piperidinone core) | 3-halo-4-methylpiperidin-2-one | (Hypothetical) |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)2 with SPhos or XPhos ligand | organic-chemistry.org |

| Base | Activates the organoboron reagent | K2CO3 or Cs2CO3 | organic-chemistry.orgnih.gov |

Post-Cyclization Functionalization and Derivatization of the Aminomethyl Group

Once the 3-(aminomethyl)-4-methylpiperidin-2-one scaffold is synthesized, the primary amino group of the aminomethyl moiety serves as a versatile point for further modification. This allows for the creation of a library of derivatives with potentially diverse properties. Standard N-acylation, for example, can be performed by reacting the amine with acyl chlorides or anhydrides to form the corresponding amides. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Other common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce alkyl groups to the nitrogen atom.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.

Peptide Coupling: The primary amine can act as the N-terminal residue in standard peptide synthesis protocols, allowing for elongation into peptide-like structures.

These functionalization reactions are crucial for exploring structure-activity relationships in medicinal chemistry and for attaching the core scaffold to other molecules of interest.

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl 4 Methylpiperidin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, one can deduce the precise arrangement of atoms and the stereochemical relationships within the 3-(Aminomethyl)-4-methylpiperidin-2-one scaffold.

The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one can result in a mixture of diastereomers, specifically the cis and trans isomers with respect to the substituents at the C3 and C4 positions. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for distinguishing these isomers.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidinone ring provide significant structural information. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The magnitude of the coupling constant (J-value) between adjacent protons, particularly H3 and H4, is diagnostic of their relative orientation. A large diaxial coupling constant (typically J ≈ 10-13 Hz) would suggest a trans relationship between these protons, while a smaller axial-equatorial or equatorial-equatorial coupling (J ≈ 2-5 Hz) would indicate a cis relationship.

For instance, in related methyl-substituted piperidine derivatives, the relative stereochemistry has been confirmed by detailed analysis of J values in the ¹H NMR spectra. rsc.org NOESY experiments provide definitive evidence for spatial proximity. For the cis isomer, a cross-peak between the proton at C3 and the methyl protons at C4 would be expected, whereas for the trans isomer, this correlation would be absent or very weak. The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the ring carbons being sensitive to the steric environment and the orientation of the substituents.

Table 1: Representative ¹H NMR Data for a cis-3,4-disubstituted Piperidin-2-one Derivative Note: This is a hypothetical data table based on typical values for this class of compounds, as specific experimental data for 3-(Aminomethyl)-4-methylpiperidin-2-one is not publicly available.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H3 | ~2.5-2.7 | m | - | Methine proton |

| H4 | ~2.0-2.2 | m | - | Methine proton |

| C4-CH₃ | ~0.9-1.1 | d | J ≈ 6-7 | Methyl group |

| C3-CH₂NH₂ | ~2.8-3.2 | m | - | Aminomethyl group |

| H5eq | ~2.1-2.3 | m | - | Ring methylene |

| H5ax | ~1.7-1.9 | m | - | Ring methylene |

| H6 | ~3.2-3.4 | m | - | Ring methylene |

| NH | ~7.5-8.0 | br s | - | Amide proton |

| NH₂ | ~1.5-2.5 | br s | - | Amine protons |

The piperidin-2-one ring is not static and can undergo conformational changes, such as ring inversion (chair-chair interconversion) and rotation around the C-N amide bond. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a powerful technique to study these dynamic processes. cnpereading.com

At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and separate signals for axial and equatorial protons, or for different rotamers, may be observed. As the temperature is increased, the rate of exchange increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged signal.

By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy barrier (ΔG‡) for the conformational process. For example, studies on structurally related N,N'-substituted piperazines have used DNMR to determine the energy barriers for ring conversion and rotation around partial double bonds, identifying distinct coalescence points for different dynamic processes. beilstein-journals.org This approach could be applied to 3-(Aminomethyl)-4-methylpiperidin-2-one to quantify the energy barrier for its chair-chair interconversion, providing insight into its conformational flexibility.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For 3-(Aminomethyl)-4-methylpiperidin-2-one (C₇H₁₄N₂O), the expected exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match confirms the molecular formula and rules out other potential formulas with the same nominal mass. This technique is standard practice in the characterization of novel synthetic compounds, including piperidine derivatives. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide further structural confirmation through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For 3-(Aminomethyl)-4-methylpiperidin-2-one, characteristic fragmentation pathways could include:

Loss of the aminomethyl group: A neutral loss of CH₃N (31 Da) or cleavage to produce a fragment corresponding to the piperidinone ring.

Ring-opening pathways: Cleavage of the amide bond or other bonds within the piperidine ring, leading to a series of predictable fragment ions.

Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ketones and lactams.

Studies on related piperidine alkaloids have successfully used ESI-MS/MS to propose detailed fragmentation mechanisms that are characteristic of the core structure. nih.gov

Table 2: Predicted HRMS Data and Potential Fragments for 3-(Aminomethyl)-4-methylpiperidin-2-one

| Ion Formula | Calculated m/z | Description |

| [C₇H₁₅N₂O]⁺ | 143.1184 | Protonated molecular ion [M+H]⁺ |

| [C₆H₁₂NO]⁺ | 114.0919 | Loss of aminomethyl radical |

| [C₆H₁₀O]⁺ | 98.0732 | Fragment from ring cleavage |

| [C₅H₈NO]⁺ | 100.0762 | Loss of C₂H₅ from ring |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is ideal for assessing the purity of a synthesized compound and for separating complex mixtures, such as diastereomers. nih.gov

An appropriate reversed-phase HPLC method can be developed to separate the cis and trans isomers of 3-(Aminomethyl)-4-methylpiperidin-2-one, which may not be easily distinguishable by MS alone as they are isobaric (have the same mass). restek.com The eluting compounds are then introduced into the mass spectrometer, which confirms their identity based on their m/z ratio. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total ion chromatogram (TIC). The development of sensitive LC-MS/MS methods allows for the detection and quantification of isomers and impurities even at very low levels. nih.gov

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

While NMR provides excellent structural information in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique can precisely determine bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation and the relative configuration of all its stereocenters.

For 3-(Aminomethyl)-4-methylpiperidin-2-one, obtaining a suitable single crystal would allow for the unequivocal assignment of the cis or trans relationship between the aminomethyl and methyl substituents. The crystallographic data would also confirm the preferred conformation of the piperidinone ring, which is typically a chair conformation in related structures to minimize torsional and steric strain. iucr.orgnih.gov

Furthermore, if a chiral synthetic route is used or if the enantiomers are resolved, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration of the chiral centers (e.g., distinguishing the (3R,4S) from the (3S,4R) enantiomer). This is particularly important for compounds intended for biological applications where stereochemistry is often critical. Numerous crystal structures of piperidine derivatives have been reported, confirming their chair or distorted chair conformations and the stereochemical arrangement of their substituents. chemrevlett.comiucr.orgmdpi.com

Table 3: Representative Crystallographic Data for a Substituted Piperidine Derivative Note: This table shows typical parameters that would be obtained from an X-ray crystal structure analysis of a compound in this class.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~16.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~980 |

| Z (molecules/unit cell) | 4 |

| Conformation | Chair |

Advanced Chromatographic Techniques for Separation and Purity

The separation of enantiomers and the determination of purity in derivatives of 3-(Aminomethyl)-4-methylpiperidin-2-one rely heavily on advanced chromatographic methods. Due to the structural similarities between stereoisomers, specialized techniques are required to achieve effective separation and accurate quantification.

Chiral HPLC is a crucial technique for separating enantiomers from a racemic mixture, which is essential as different enantiomers of a drug can exhibit varied pharmacological activities. researchgate.netnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. mdpi.com

The determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral pharmaceutical intermediates. For piperidine derivatives, methods often involve derivatization to introduce a chromophore for UV detection, especially if the parent compound lacks one. mdpi.com However, direct separation on a CSP is often preferred to avoid complex sample preparation.

Research on compounds structurally related to 3-(Aminomethyl)-4-methylpiperidin-2-one, such as other substituted piperidines, provides insight into effective analytical methods. Typical methodologies employ polysaccharide-based chiral columns like Chiralpak® series under normal-phase or reversed-phase conditions. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. mdpi.com

The following interactive table summarizes typical chiral HPLC conditions used for the analysis of piperidine derivatives, which are applicable for establishing a method for 3-(Aminomethyl)-4-methylpiperidin-2-one derivatives.

Table 1: Representative Chiral HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column | Chiralcel® OD-H | Chiralpak® AD-H | Chiralcel® OJ-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Ethanol (100%) with 0.1% Diethylamine | n-Hexane/Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C | 25 °C |

| Detection | UV at 220 nm | UV at 228 nm | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net For pharmaceutical analysis, this translates to shorter run times, reduced solvent consumption, and improved separation efficiency, which is particularly advantageous for analyzing complex mixtures and resolving closely related impurities. researchgate.net

In the context of chiral separations, UPLC can be coupled with chiral stationary phases to provide rapid and highly efficient enantiomeric excess determinations. A study on the chiral piperidine fungicide, fenpropidin (B1672529), demonstrated the successful use of a chiral UPLC-MS/MS method for its enantioselective determination. nih.gov The optimization of parameters such as the mobile phase composition, buffer, and flow rate was crucial for achieving baseline separation of the enantiomers. nih.gov For instance, it was found that a mobile phase containing an ammonia (B1221849) solution was optimal for the separation of the alkaline fenpropidin enantiomers. nih.gov

The high sensitivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS/MS), allows for the quantification of trace-level impurities and the analysis of metabolites in biological fluids. researchgate.net The increased peak heights and narrower peak widths characteristic of UPLC separations lead to lower limits of detection and quantification, which is essential for purity analysis and stability studies of active pharmaceutical ingredients and their intermediates.

The following interactive table outlines typical parameters that would be considered when developing a UPLC method for the purity analysis of 3-(Aminomethyl)-4-methylpiperidin-2-one derivatives, based on established methods for similar small molecules.

Table 2: Illustrative UPLC Method Parameters for Purity Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Ethylene Bridged Hybrid (BEH) C18 | High Strength Silica (HSS) T3 |

| Particle Size | 1.7 µm | 1.8 µm |

| Column Dimensions | 2.1 x 50 mm | 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5% to 95% B over 5 minutes | 10% to 90% B over 8 minutes |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Temperature | 40 °C | 45 °C |

| Detection | UV (Diode Array Detector) or MS/MS | UV (Diode Array Detector) or MS/MS |

Computational and Theoretical Investigations of 3 Aminomethyl 4 Methylpiperidin 2 One and Its Molecular Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For piperidine (B6355638) derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize molecular geometry and compute key electronic descriptors. bookpi.orgnih.gov

Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. bookpi.orgnih.gov For 3-(Aminomethyl)-4-methylpiperidin-2-one, the nitrogen atoms of the aminomethyl group and the lactam ring, along with the carbonyl oxygen, would be expected to be key sites of electron density, influencing the HOMO and LUMO distributions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red areas (negative potential) typically indicate regions prone to electrophilic attack, such as the carbonyl oxygen, while blue areas (positive potential) highlight regions susceptible to nucleophilic attack. Such calculations help predict sites of interaction for hydrogen bonding and other non-covalent interactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Piperidine Scaffolds This table presents typical data ranges derived from studies on analogous piperidine derivatives, as direct data for 3-(Aminomethyl)-4-methylpiperidin-2-one is not available.

| Descriptor | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 to 1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 8.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity, influencing solubility and binding. |

| MEP Negative Region | Concentrated on carbonyl oxygen and lactam nitrogen. | Likely hydrogen bond acceptor sites. |

| MEP Positive Region | Concentrated on aminomethyl and lactam hydrogens. | Likely hydrogen bond donor sites. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule over time. For a flexible molecule like 3-(Aminomethyl)-4-methylpiperidin-2-one, MD simulations can reveal the preferred shapes (conformers) it adopts in different environments, such as in a vacuum or aqueous solution. researchgate.net

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov Given its structure, 3-(Aminomethyl)-4-methylpiperidin-2-one possesses features common to inhibitors of various enzymes, such as kinases, proteases, and acetylcholinesterase, making them plausible theoretical targets. alliedacademies.orgacs.org

In a typical docking study, the 3D structure of the target protein is used as a receptor. The ligand, 3-(Aminomethyl)-4-methylpiperidin-2-one, would be placed in the binding site, and its various conformations and orientations would be sampled. A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol, with more negative scores indicating stronger binding. alliedacademies.orgcell.com Docking studies on similar piperidine-containing molecules have successfully predicted binding modes in targets like acetyl-CoA carboxylase and sigma receptors. nih.govnih.gov

The stability of a ligand-receptor complex is governed by non-covalent interactions. nih.gov The functional groups of 3-(Aminomethyl)-4-methylpiperidin-2-one make it well-suited for forming specific interactions:

Hydrogen Bonding : The primary amine of the aminomethyl group and the N-H group of the lactam can act as hydrogen bond donors. The carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and asparagine in a receptor's active site. nih.govresearchgate.net

Hydrophobic Interactions : The methyl group and the aliphatic portions of the piperidine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, valine, and phenylalanine. nih.govbenthamopen.com These interactions are critical for anchoring the ligand in the binding pocket.

Computational studies on related piperidine derivatives frequently highlight a salt bridge interaction involving the protonated piperidine nitrogen with acidic residues like glutamate and aspartate, which significantly contributes to binding affinity. nih.gov

Table 2: Predicted Interaction Profile of 3-(Aminomethyl)-4-methylpiperidin-2-one This table is a hypothetical summary based on the compound's structure and docking studies of analogous molecules.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Aminomethyl Group (-CH₂NH₂) (protonated) | Hydrogen Bond Donor, Salt Bridge | Asp, Glu, Ser, Backbone Carbonyls |

| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Asn, Gln, Ser, Thr |

| Lactam Amine (N-H) | Hydrogen Bond Donor | Asp, Glu, Backbone Carbonyls |

| Methyl Group (-CH₃) | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Phe |

| Piperidine Ring (CH₂ groups) | Hydrophobic, van der Waals | Pro, Met, Trp |

The binding of a ligand to a receptor is not a simple "lock-and-key" process. Both the ligand and the receptor can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." MD simulations of the ligand-receptor complex are often used to study these dynamic changes. Upon binding of a ligand, a receptor might shift the position of certain amino acid side chains or even entire loops to better accommodate the molecule. These changes can be subtle or significant and are often essential for the protein's biological function or inhibition.

Free Energy Calculations for Ligand-Receptor Association

While docking provides a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate binding free energy calculations. frontiersin.orgnih.gov These methods calculate the free energy of the ligand, the receptor, and the complex, often using snapshots from MD simulations. nih.gov

The total binding free energy (ΔG_bind) is calculated as the sum of various components: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔG_solv is the change in solvation free energy (composed of polar and non-polar contributions).

TΔS is the conformational entropy change upon binding.

These calculations provide a more detailed energetic profile of the binding event and can be used to rank different ligands with greater accuracy than docking scores alone. researchgate.netscispace.com

Table 3: Illustrative MM/GBSA Free Energy Component Analysis This table shows a hypothetical breakdown of binding free energy for a piperidine-based ligand, demonstrating the contribution of different energy terms.

| Energy Component | Example Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| ΔE_vdW (van der Waals) | -45.5 | Favorable (hydrophobic interactions) |

| ΔE_elec (Electrostatic) | -28.2 | Favorable (H-bonds, salt bridges) |

| ΔG_polar (Polar Solvation) | +40.8 | Unfavorable (desolvation penalty) |

| ΔG_nonpolar (Non-polar Solvation) | -4.1 | Favorable |

| ΔG_bind (Total Free Energy) | -37.0 | Overall Binding Affinity |

Structure-Based and Ligand-Based Drug Design Approaches

The computational insights gained from the methods described above are foundational to modern drug design, which can be broadly categorized into structure-based and ligand-based approaches. thieme-connect.compharmaceutical-business-review.com

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD uses this information to design novel, more potent inhibitors. alliedacademies.org Using the predicted binding mode of 3-(Aminomethyl)-4-methylpiperidin-2-one from docking and MD simulations, medicinal chemists could propose modifications to enhance interactions. For example, if an unoccupied hydrophobic pocket is identified near the methyl group, extending it with an ethyl or phenyl group could increase potency. This iterative process of design, synthesis, and testing is a cornerstone of lead optimization. thieme-connect.com

Ligand-Based Drug Design (LBDD) : In the absence of a receptor structure, LBDD relies on the knowledge of other molecules that bind to the target. fiveable.menih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used. slideshare.netmdpi.com A pharmacophore model for 3-(Aminomethyl)-4-methylpiperidin-2-one would consist of a 3D arrangement of essential features: a hydrogen bond donor (amine), a hydrogen bond acceptor (carbonyl), a positive ionizable feature (amine), and a hydrophobic feature (methyl group). This model could then be used as a 3D query to search large chemical databases for new, structurally diverse compounds with the potential for similar biological activity. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a fundamental concept in computational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that encapsulates the common features responsible for a drug's activity at a specific target. dergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The development of a pharmacophore model can proceed via two main approaches: ligand-based and structure-based. dergipark.org.trresearchgate.net Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. dergipark.org.tr This method relies on a set of active compounds to derive a common pharmacophore hypothesis that is presumed to be responsible for their shared biological activity. dergipark.org.tr Conversely, structure-based pharmacophore modeling is utilized when the crystal structure of the target protein is available. dergipark.org.tr In this approach, the key interaction points between the target and a known ligand are identified from the co-crystallized complex, and these interactions are then translated into a pharmacophore model.

For a compound such as 3-(Aminomethyl)-4-methylpiperidin-2-one, a hypothetical pharmacophore model could be generated based on its inherent structural features. The primary amine group can act as a hydrogen bond donor and is also positively ionizable. The carbonyl group in the lactam ring is a strong hydrogen bond acceptor. The methyl group provides a hydrophobic feature, and the piperidinone ring itself constitutes a distinct steric volume.

A hypothetical ligand-based pharmacophore model for a target where 3-(Aminomethyl)-4-methylpiperidin-2-one is active might include the features outlined in the table below.

| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBD1 | Hydrogen Bond Donor | 2.5 | 1.8 | 0.5 | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | -1.2 | 0.7 | -0.2 | 1.0 |

| HYD1 | Hydrophobic | -0.8 | -2.1 | 1.3 | 1.5 |

| PI1 | Positive Ionizable | 2.7 | 2.0 | 0.3 | 1.2 |

This table represents a hypothetical pharmacophore model for illustrative purposes.

The validation of a pharmacophore model is a critical step to ensure its predictive power. nih.gov This is often achieved by screening a database containing known active and inactive compounds (a decoy set). A reliable model should be able to selectively identify the active compounds while ignoring the inactive ones. nih.gov Statistical metrics such as the enrichment factor (EF) and the receiver operating characteristic (ROC) curve are commonly used to evaluate the model's performance.

Research Applications of 3 Aminomethyl 4 Methylpiperidin 2 One Derivatives in Chemical Biology

Exploration of Piperidinone Scaffolds as Chemical Probes and Modulators

The piperidinone core is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. nih.gov This characteristic makes it an excellent starting point for developing chemical probes to investigate biological processes and modulators to influence the activity of specific proteins. nih.gov For instance, the piperidine (B6355638) ring is a key feature in many pharmaceuticals, and its derivatives have been explored for a wide array of therapeutic applications. mdpi.com The ability to introduce various substituents at different positions on the piperidinone ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. nih.govresearchgate.net This adaptability is crucial for creating tools that can selectively interact with a desired target, thereby helping to elucidate its function or modulate its activity in a controlled manner.

Structure-Activity Relationship (SAR) Studies for Target-Specific Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 3-(aminomethyl)-4-methylpiperidin-2-one, these studies involve synthesizing a series of related compounds and evaluating how changes in their structure affect their potency and selectivity for a particular biological target. dndi.org

The nature and position of substituents on the piperidinone ring can have a profound impact on a derivative's binding affinity and its effect on the target's function. For example, in a series of piperidine derivatives targeting sigma receptors, the introduction of a methyl group at the piperidine nitrogen atom resulted in high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, derivatives with a proton, an ethyl group, or a tosyl group at the same position showed significantly lower σ1 affinity. researchgate.net These findings highlight how small modifications can lead to substantial differences in biological activity. Similarly, in a series of pyridazine analogues designed as acetylcholinesterase inhibitors, the addition of a lipophilic group at the C-5 position of the pyridazine ring enhanced both inhibitory activity and selectivity. nih.gov

Molecular modeling studies have further elucidated these interactions, showing that different substituents on the piperidine nitrogen can alter the compound's interaction with the lipophilic binding pocket of the σ1 receptor. nih.govresearchgate.net

Table 1: Impact of N-Substituent on σ1 Receptor Affinity

| Piperidine N-Substituent | σ1 Affinity (Ki, nM) |

|---|---|

| Methyl | 7.9 nih.gov |

| Ethyl | Lower than methyl nih.gov |

| Tosyl | Lower than methyl nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of piperidinone derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a compound. nih.gov For many chiral compounds, one enantiomer may exhibit the desired therapeutic effect, while the other may be less active or even produce unwanted side effects. nih.gov

For instance, in the development of cis-3-methyl-4-aminopiperidine derivatives, the specific stereochemistry was crucial for their intended biological activity. researchgate.net Computational studies on fentanyl analogs, which contain a piperidine ring, have shown that the chair conformation with an axial anilide group is the lowest energy and most active form. researchgate.net This underscores the importance of controlling the stereochemistry during the synthesis of these compounds to ensure optimal interaction with their biological targets.

Utility as Advanced Synthetic Intermediates for Complex Molecule Synthesis

The 3-(Aminomethyl)-4-methylpiperidin-2-one scaffold is a highly valuable building block in the synthesis of more complex and biologically active molecules. Its inherent chirality and multiple functional groups provide synthetic chemists with a versatile platform for constructing intricate molecular architectures.

The stereochemistry at the 3- and 4-positions of the piperidin-2-one ring is a key feature that makes this compound an attractive chiral intermediate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been reported, demonstrating the ability to control the stereochemical outcome of subsequent reactions. This control is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The aminomethyl group at the 3-position and the carbonyl group of the lactam ring serve as versatile handles for further chemical modifications. The primary amine can be readily acylated, alkylated, or used in the formation of various heterocyclic rings. The lactam can be reduced to the corresponding piperidine or subjected to ring-opening reactions to yield linear amino acids with defined stereochemistry.

This multi-functionality allows for the divergent synthesis of a wide range of complex molecules, including alkaloids, peptidomimetics, and other natural product analogs. The rigid piperidin-2-one core can be used to introduce conformational constraints into larger molecules, which is a common strategy in drug design to enhance binding affinity and selectivity for a biological target. The diastereoselective synthesis of polysubstituted piperidines is a testament to the utility of such building blocks in creating stereochemically rich and diverse molecular libraries for drug discovery.

Table 2: Synthetic Utility of the 3-(Aminomethyl)-4-methylpiperidin-2-one Scaffold

| Feature | Synthetic Application |

| Chiral Core | Enables enantioselective synthesis of complex molecules. |

| Aminomethyl Group | Serves as a key functional handle for elaboration into various substituents or heterocyclic systems. |

| Lactam Moiety | Allows for reduction to piperidines or ring-opening to functionalized amino acids. |

| Rigid Structure | Provides a scaffold for introducing conformational constraints in drug design. |

Future Perspectives and Emerging Research Avenues for 3 Aminomethyl 4 Methylpiperidin 2 One Research

Development of More Efficient and Sustainable Synthetic Methodologies

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic planning. For piperidinone synthesis, this involves replacing hazardous reagents and solvents with safer alternatives. researchgate.netfigshare.comacs.orgnih.govresearchgate.net For instance, the use of amino acids like aspartic acid as a nitrogen source instead of ammonia (B1221849) presents a greener alternative for constructing the piperidone ring. researchgate.net Methodologies that reduce the number of synthetic steps, such as one-pot multicomponent reactions (MCRs), are highly desirable. MCRs enhance efficiency by combining several reactants in a single operation, thereby minimizing solvent usage, purification steps, and waste generation. hse.runih.gov A four-component reaction has been successfully used to stereoselectively synthesize complex piperidin-2-one structures, a strategy that could be adapted for the target molecule. hse.ru

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This technology enables safer handling of hazardous intermediates, facilitates rapid reaction optimization, and allows for seamless scalability from laboratory to industrial production. researchgate.netsyrris.comvapourtec.com The application of flow reactors, potentially coupled with microwave irradiation or electrochemistry, could significantly accelerate the synthesis of piperidinone intermediates and reduce reaction times. nih.gov

| Methodology | Key Advantages | Potential Application for 3-(Aminomethyl)-4-methylpiperidin-2-one | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. | One-pot synthesis of the substituted piperidinone core from simple precursors. | hse.runih.gov |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, rapid optimization. | Safe generation of reactive intermediates and scalable production. | nih.govnih.govresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic C-H amidation for stereoselective ring closure. | nih.gov |

| Green Solvents/Reagents | Reduced environmental impact and toxicity. | Use of amino acids as nitrogen sources; replacement of hazardous solvents. | researchgate.netacs.orgnih.gov |

Advanced Strategies for Stereochemical Control and Regioselectivity

The 3-(Aminomethyl)-4-methylpiperidin-2-one structure contains two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. As biological activity is often stereospecific, the ability to selectively synthesize a single desired isomer is paramount. Future research must therefore focus on developing advanced stereocontrolled and regioselective synthetic methods.

Diastereoselective Synthesis: Substrate-controlled and reagent-controlled strategies will be crucial for establishing the desired relative stereochemistry (cis or trans) between the aminomethyl and methyl groups. Methods such as diastereoselective epoxidation of tetrahydropyridine precursors followed by regioselective ring-opening can yield highly substituted piperidines with excellent control. nih.gov Furthermore, multicomponent cascade reactions have demonstrated the ability to form multiple stereocenters in a single, highly diastereoselective process, yielding a single diastereomer from a pool of possibilities. hse.ruresearchgate.netresearchgate.net

Enantioselective Synthesis: To control the absolute stereochemistry, asymmetric catalysis is the most powerful tool.

Organocatalysis: Chiral organocatalysts, such as those derived from natural products like Cinchona alkaloids, offer a metal-free approach to asymmetric synthesis. unito.it These catalysts can be employed in intramolecular aza-Michael reactions to form the piperidine (B6355638) ring with high enantioselectivity. nih.gov Asymmetric cascade reactions, for instance, have been used to create chiral 3-(nitromethyl)isoindolin-1-ones, which can be subsequently reduced to the corresponding 3-(aminomethyl)lactam, a strategy directly analogous to what is required for the target molecule. nih.govacs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Engineered enzymes, such as myoglobin variants, have been developed to catalyze intramolecular C–H amidation, providing a direct and highly enantioselective route to various lactam rings, including δ-lactams. nih.gov This emerging technology could provide a sustainable and highly efficient pathway to optically pure 3-(Aminomethyl)-4-methylpiperidin-2-one.

| Strategy | Description | Key Benefit | References |

|---|---|---|---|

| Diastereoselective Epoxidation | Epoxidation of a tetrahydropyridine followed by regioselective nucleophilic opening. | Precise control over the relative stereochemistry of adjacent functional groups. | nih.gov |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the formation of a specific enantiomer. | Metal-free, environmentally friendly, high enantioselectivity. | nih.govnih.govresearchgate.net |

| Enzymatic C-H Amidation | Engineered enzymes catalyze direct C-N bond formation to create the lactam ring. | Exceptional stereoselectivity under mild, aqueous conditions. | nih.gov |

| Ligand-Controlled Catalysis | Judicious selection of ligands on a metal catalyst to direct the reaction to a specific stereoisomer. | Ability to selectively access different diastereomers from the same precursor. | acs.orgresearchgate.net |

Comprehensive Elucidation of Molecular Recognition Mechanisms

Understanding how 3-(Aminomethyl)-4-methylpiperidin-2-one interacts with biological targets is fundamental to its application in drug discovery. The molecule’s structure, featuring a lactam ring, a basic aminomethyl group, and a hydrophobic methyl group, provides multiple points for molecular recognition.

The piperidin-2-one core is a saturated analog of the 2-pyridone motif. This is significant because the 2-pyridone moiety is a well-established "warhead" in a major class of enzyme inhibitors targeting the histone methyltransferase EZH2. nih.gov Crystallographic studies have revealed that the 2-pyridone group is crucial for potent inhibition as it occupies a portion of the binding site for the S-adenosylmethionine (SAM) cofactor. nih.govnih.gov Future research should investigate whether the piperidin-2-one core of the target molecule can similarly interact with EZH2 or other methyltransferases.

The substituents at the C3 and C4 positions are critical for conferring specificity and affinity.

The aminomethyl group at C3 is basic and can act as a hydrogen bond donor, forming key electrostatic interactions with acidic residues like aspartate or glutamate in a protein's active site.

The methyl group at C4 provides a hydrophobic element that can engage with nonpolar pockets lined with residues such as leucine, valine, or isoleucine.

The lactam ring itself, while more stable than the strained β-lactam ring found in penicillins, could potentially act as an electrophilic warhead. mdpi.comnih.gov In certain enzymatic environments, the lactam carbonyl could be activated and undergo nucleophilic attack by a catalytic residue like serine or cysteine, leading to covalent inhibition of the target protein. mdpi.com Elucidating these potential binding modes through techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance will be a vital research avenue.

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The design of novel analogs of 3-(Aminomethyl)-4-methylpiperidin-2-one with tailored properties can be dramatically accelerated by a synergistic approach that combines computational modeling with experimental synthesis and validation. tandfonline.com This rational design cycle allows for the efficient exploration of chemical space and the prioritization of the most promising candidates for synthesis.

The process typically begins with a biological target of interest.

Computational Modeling: Using the 3D structure of the target protein, molecular docking simulations can predict the binding mode and affinity of the 3-(Aminomethyl)-4-methylpiperidin-2-one scaffold. nih.gov These simulations can explore how different stereoisomers or new derivatives might fit within the active site and what interactions they form.

In Silico Screening & Design: Virtual libraries of analogs can be screened computationally to identify derivatives with improved predicted binding scores or other desirable properties. Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time. nih.gov

Guided Synthesis: The most promising candidates identified through computational work are then synthesized. The choice of synthetic route can itself be informed by computational studies of reaction mechanisms. nih.gov

Experimental Validation: The synthesized compounds are tested for their biological activity (e.g., enzyme inhibition, receptor binding). The experimental results provide crucial feedback that is used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR).

This iterative cycle of prediction, synthesis, and testing has been successfully applied to design potent and selective inhibitors for various enzyme classes, including β-lactamases and kinases. nih.govnih.govmdpi.com Applying this integrated strategy to the 3-(Aminomethyl)-4-methylpiperidin-2-one scaffold will be essential for systematically optimizing its structure to develop novel therapeutic agents or functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-methylpiperidin-2-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a piperidin-2-one scaffold. Introduce the 4-methyl group via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Install the aminomethyl moiety at position 3 using reductive amination (e.g., formaldehyde and NaBH₃CN) or a Mannich reaction .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yield. For challenging steps, employ microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Compare with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the structure to confirm stereochemistry and intramolecular hydrogen bonding, as demonstrated for analogous piperidinones .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How should researchers design initial biological activity screens for this compound?

- Methodology :

- In Silico Prediction : Use tools like PASS Online to prioritize targets (e.g., enzyme inhibition or receptor modulation). For example, similar compounds show activity as ubiquinol-cytochrome c reductase inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay), CNS permeability (PAMPA-BBB), and binding affinity for receptors (e.g., serotonin or dopamine receptors via radioligand displacement) .

- Dose Range : Start with 1–100 µM in triplicate, using positive controls (e.g., fluoxetine for antidepressants) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve neurotropic activity?

- Methodology :

- Subgroup Analysis : Synthesize derivatives with variations in the aminomethyl group (e.g., bulkier alkyl chains or aromatic substituents). Compare nootropic/antidepressant effects in rodent models .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors. For example, the piperidinone carbonyl may interact with NMDA receptors .

- Data Interpretation : Apply multivariate analysis to correlate logP, polar surface area, and IC₅₀ values.

Q. How to resolve contradictions between in silico predictions and in vivo efficacy data?

- Methodology :

- Retrospective Validation : Re-analyze PASS Online predictions (e.g., Pa > 0.7 indicates high probability) against experimental outcomes. Discrepancies may arise from off-target effects or metabolic instability .

- Metabolite Screening : Use LC-HRMS to identify phase I/II metabolites. For example, oxidative deamination of the aminomethyl group could reduce activity .

- Docking Refinement : Incorporate flexible receptor models (e.g., induced-fit docking in AutoDock Vina) to account for binding site plasticity .

Q. What strategies are effective for elucidating the mechanism of action (MoA) in CNS disorders?

- Methodology :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify via tryptic digest and LC-MS/MS .

- Pathway Analysis : Perform RNA-seq on treated neuronal cells to map differentially expressed genes (e.g., BDNF or CREB pathways) .

- Electrophysiology : Test modulation of ion channels (e.g., voltage-sensitive calcium channels) in patch-clamp assays .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.